An In-depth Technical Guide to 5-Amino-2-hydroxy-3-methylbenzoic Acid
An In-depth Technical Guide to 5-Amino-2-hydroxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2-hydroxy-3-methylbenzoic acid (CAS No. 6265-14-1), a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document delves into its chemical identity, plausible synthetic routes, physicochemical properties, and prospective applications, with a particular focus on its role as a scaffold for novel therapeutics. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of new chemical entities for various therapeutic areas.
Chemical Identity and Physicochemical Properties
5-Amino-2-hydroxy-3-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a hydroxyl group, and a methyl group on the benzoic acid core, makes it a versatile building block for organic synthesis.
| Property | Value | Reference |
| CAS Number | 6265-14-1 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| Melting Point | 271-272 °C | [1] |
| Predicted Boiling Point | 390.6 ± 42.0 °C | [1] |
| Predicted Density | 1.405 ± 0.06 g/cm³ | [1] |
| Appearance | White to off-white crystalline solid (based on related compounds) | [3] |
| Solubility | Limited solubility in water, soluble in organic solvents like ethanol and acetone (inferred from related compounds) | [3] |
Synthesis of 5-Amino-2-hydroxy-3-methylbenzoic Acid
Alternatively, a multi-step synthesis starting from m-cresol could be envisioned, involving nitration, reduction, and subsequent carboxylation. While a direct protocol is not available, the synthesis of the related compound 5-aminosalicylic acid often employs the Kolbe-Schmitt reaction with m-aminophenol.[7][8]
Proposed Synthetic Workflow:
The following is a proposed, logical workflow for the synthesis of 5-Amino-2-hydroxy-3-methylbenzoic acid. This workflow is based on general knowledge of organic synthesis and has not been experimentally validated.
Caption: Proposed synthetic workflow for 5-Amino-2-hydroxy-3-methylbenzoic acid via the Kolbe-Schmitt reaction.
Potential Applications in Drug Development
While direct studies on the biological activity of 5-Amino-2-hydroxy-3-methylbenzoic acid are limited, its structural similarity to other bioactive compounds, particularly aminosalicylates, suggests significant potential in drug discovery.
Scaffold for Anti-inflammatory and Analgesic Agents
Derivatives of 5-aminosalicylic acid are well-established anti-inflammatory agents. Research has shown that N-acylated derivatives of 5-amino-2-hydroxybenzoic acid exhibit analgesic and anti-inflammatory properties.[9] These derivatives are often designed to target cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[10] The core structure of 5-Amino-2-hydroxy-3-methylbenzoic acid provides a valuable scaffold for the synthesis of new chemical entities with potentially improved efficacy and selectivity as COX inhibitors. The concurrent inhibition of both COX-2 and 5-lipoxygenase (5-LOX) is a promising strategy for developing anti-inflammatory drugs with fewer side effects.[11]
Intermediate for Novel Therapeutics
The presence of multiple reactive functional groups (amino, hydroxyl, and carboxylic acid) allows for a wide range of chemical modifications. This makes 5-Amino-2-hydroxy-3-methylbenzoic acid an attractive starting material for the synthesis of more complex molecules with diverse biological activities. Its methyl ester, Methyl 5-amino-2-hydroxybenzoate, is utilized as a versatile intermediate in the synthesis of various drugs.[3]
Analytical Characterization
The identity and purity of 5-Amino-2-hydroxy-3-methylbenzoic acid can be confirmed using a variety of standard analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. Predicted NMR spectral data for a related compound, 6-[(2e)-but-2-en-2-yl]-4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3-methylbenzoic acid, is available and can serve as a reference point for spectral interpretation.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the O-H, N-H, C=O, and aromatic C-H stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and confirming the elemental composition.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 5-Amino-2-hydroxy-3-methylbenzoic acid and for monitoring reaction progress during its synthesis. Various analytical methods have been reported for the simultaneous estimation of salicylic acid and its derivatives, which can be adapted for this compound.[13]
General HPLC Workflow for Purity Analysis:
Caption: A general workflow for the purity analysis of 5-Amino-2-hydroxy-3-methylbenzoic acid by HPLC.
Safety and Handling
Detailed toxicological data for 5-Amino-2-hydroxy-3-methylbenzoic acid is not available. However, based on the hazard information for related compounds, it should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-Amino-2-hydroxy-3-methylbenzoic acid is a chemical compound with considerable, yet largely untapped, potential in the field of drug discovery and development. Its versatile structure makes it an ideal candidate for scaffold-based drug design, particularly in the search for novel anti-inflammatory and analgesic agents. This technical guide provides a foundational understanding of its properties, potential synthesis, and applications, aiming to stimulate further research and exploration of this promising molecule.
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